molecular formula C21H35N9O5S B14765449 Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)

Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)

Cat. No.: B14765449
M. Wt: 525.6 g/mol
InChI Key: FNZZNMFEVQOZBV-UHFFFAOYSA-N
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Description

Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the glycinamide backbone, followed by the introduction of the phenylmethylsulfonyl group and the D-arginyl moiety. The final step involves the addition of the (1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl group. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous quality control measures to monitor the purity and yield of the final product. Advanced purification techniques, such as chromatography and crystallization, would be employed to isolate the desired compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions, depending on the specific requirements.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed in anhydrous conditions to prevent the decomposition of the reducing agent.

    Substitution: Common reagents include nucleophiles such as halides, amines, and alcohols. These reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the conditions used. For example, oxidation of the phenylmethylsulfonyl group could yield sulfonic acids, while reduction of the formyl group could produce primary alcohols.

Scientific Research Applications

Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) has numerous applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Glycinamide derivatives: These compounds share the glycinamide backbone but differ in the substituents attached to it.

    Phenylmethylsulfonyl compounds: These compounds contain the phenylmethylsulfonyl group but may have different core structures.

    D-arginyl compounds: These compounds include the D-arginyl moiety but differ in other parts of their structure.

Uniqueness

Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI) is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple fields of research.

Properties

Molecular Formula

C21H35N9O5S

Molecular Weight

525.6 g/mol

IUPAC Name

2-(benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[5-(hydrazinylmethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide

InChI

InChI=1S/C21H35N9O5S/c22-21(23)26-11-5-9-18(30-36(34,35)14-16-6-2-1-3-7-16)20(33)27-12-19(32)29-17(13-31)8-4-10-25-15-28-24/h1-3,6-7,13,15,17-18,30H,4-5,8-12,14,24H2,(H,25,28)(H,27,33)(H,29,32)(H4,22,23,26)

InChI Key

FNZZNMFEVQOZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=CNN)C=O

Origin of Product

United States

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